molecular formula C9H19NO2 B110812 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- CAS No. 3637-10-3

4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-

Cat. No. B110812
CAS RN: 3637-10-3
M. Wt: 173.25 g/mol
InChI Key: CSGAUKGQUCHWDP-UHFFFAOYSA-N
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Patent
US05001233

Procedure details

In a 100 ml flask, a solution of 0.047 M DMD in acetone (21.2 ml, 1 mmol) was added to a cold stirred solution of 2,2,6,6-tetramethyl-4-piperidinol (0.1572 g, 1 mmol) in acetone (10 ml). The reaction mixture was stirred for two hours in an ice bath. Solvent was removed on a rotary evaporator to give a white crystalline solid (0.1727 g, 99% yield, mp 161-163). Sublimation on the Kugelrohr (110-120°, 1×10-4 mmHg) gave white needles (0.170 g). Measured mp was 162-163; reported mp is 155-159 (Lee et al 1975 and Rozantsey et al 1966).
Quantity
0.1572 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.CC(C)=[O:14]>>[OH:14][N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1]

Inputs

Step One
Name
Quantity
0.1572 g
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
21.2 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for two hours in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a white crystalline solid (0.1727 g, 99% yield, mp 161-163)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ON1C(CC(CC1(C)C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.